SRPIN340 is a synthetic compound classified as a kinase inhibitor, specifically targeting the SRPK family. [] It has gained significant attention in scientific research for its ability to modulate pre-mRNA splicing by inhibiting SRPK activity. This modulation has implications for various cellular processes and disease models. [] SRPIN340 acts as a valuable tool to dissect the role of SRPKs and pre-mRNA splicing in various biological contexts, including viral infection, cancer, and ocular neovascularization. [, , ]
Synthesis Analysis
SRPIN340 can be synthesized through a five-step process starting with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. [] The critical step involves a copper-catalyzed cycloaddition reaction between trifluoromethyl phenyl azides and various alkynes. [] This synthetic route has demonstrated good yields and allows for the introduction of structural diversity for developing SRPIN340 analogs. [, ] Another study highlights a more environmentally friendly approach utilizing oxygen as an oxidant for the synthesis of SRPIN340. []
Molecular Structure Analysis
The molecular structure of SRPIN340 has been elucidated using X-ray crystallography when bound to its target, SRPK1. [] This structural information provides valuable insights into the binding mode of SRPIN340 within the active site of SRPK1 and can guide the development of more potent and selective SRPK inhibitors. []
Chemical Reactions Analysis
While specific chemical reactions beyond the synthesis of SRPIN340 haven't been extensively discussed in the provided literature, its structure suggests potential for derivatization. Modifications on the piperidine ring, the trifluoromethylphenyl moiety, or the isonicotinamide group could be explored to fine-tune its activity, selectivity, and pharmacological properties. []
Mechanism of Action
SRPIN340 exerts its effects by selectively inhibiting SRPK1 and SRPK2, kinases responsible for phosphorylating serine/arginine-rich (SR) proteins. [, , ] These SR proteins play crucial roles in pre-mRNA splicing, a fundamental process for regulating gene expression. [, ] By inhibiting SRPKs, SRPIN340 modulates the phosphorylation and subcellular localization of SR proteins, thereby influencing alternative splicing patterns of target genes. [, , ] This modulation of splicing events can impact downstream cellular processes, such as angiogenesis, viral replication, and cell survival. [, , ]
a. Antiviral Activity:
HPV Infection: SRPIN340 exhibits antiviral activity against HPV16 infection by inhibiting viral protein expression, particularly E2, L1, and E4, without affecting cellular tumorigenesis markers. [] This effect is attributed to SRPIN340's ability to modulate SRSF3 expression and localization. []
HCV Replication: SRPIN340 demonstrates potent inhibition of HCV replication in vitro by targeting SRPKs essential for the viral life cycle. [] This highlights its potential as a novel antiviral agent against HCV infection. []
Other Viruses: SRPIN340 also shows promise in suppressing Sindbis virus propagation in plaque assays and displays varying levels of HIV production inhibition. []
b. Anti-Angiogenesis:
Choroidal Neovascularization (CNV): SRPIN340 effectively attenuates CNV formation in a mouse model by suppressing VEGF expression and reducing inflammatory molecule levels. [, ] This highlights its potential as a novel therapeutic agent for treating neovascular age-related macular degeneration. [, ]
Retinopathy of Prematurity (ROP): SRPIN340 significantly reduces preretinal neovascularization in a rat model of ROP by modulating VEGF splicing and selectively downregulating pro-angiogenic isoforms. [] This suggests its potential as a safer alternative to existing anti-VEGF therapies for ROP. []
c. Anticancer Activity:
Leukemia: SRPIN340 exhibits significant cytotoxic activity against lymphoid and myeloid leukemia cell lines by inducing apoptosis and altering the expression of genes involved in cell survival and proliferation. [] These findings suggest its potential as an alternative therapeutic strategy for treating leukemia. []
Prostate Cancer: Loss of CDK12 in prostate cancer leads to increased MYC expression and dependence on SRPK1, making it a potential target. SRPIN340 and Endovion (SCO-101), both SRPK1 inhibitors, show promise in inhibiting cancer cell growth by affecting nascent transcription. []
Applications
Renal Fibrosis: SRPIN340 can inhibit TGFβ1-induced alternative splicing of Fibronectin Extra Domain A in human podocytes, suggesting a potential role in mitigating renal fibrosis. []
Cardiac Protection: Studies suggest that SRPIN340 might protect heart muscle from oxidative damage by inhibiting SRPK1/2 and subsequently activating the AKT signaling pathway. []
Future Directions
Optimization of SRPIN340 Analogs: Further research could focus on developing SRPIN340 analogs with improved potency, selectivity, and pharmacokinetic properties. [] This includes exploring different substituents and modifications to enhance its efficacy and therapeutic window.
Clinical Development: Given its promising preclinical results, further investigation is warranted to translate the therapeutic potential of SRPIN340 into clinical applications for diseases like CNV, ROP, HCV infection, and leukemia. [, , , ]
Combination Therapies: Exploring the efficacy of SRPIN340 in combination with other therapeutic agents, such as chemotherapy or other targeted therapies, could potentially enhance treatment outcomes. []
Splicing Modulation as a Therapeutic Strategy: Further research into the role of SRPKs and pre-mRNA splicing in various diseases could open new avenues for developing novel therapeutic interventions targeting splicing dysregulation. [, , ]
Biomarker Development: Investigating changes in mRNA splicing patterns upon SRPIN340 treatment could identify potential biomarkers for predicting treatment response and monitoring disease progression. []
Related Compounds
SRPIN803
Compound Description: SRPIN803 is a small molecule inhibitor that dually targets both SRPK1 and Casein Kinase 2 (CK2). It was identified through a pharmacophore docking model and large-scale chemical library screening using the crystal structure of SRPK1 bound to SRPIN340 as a basis []. SRPIN803 exhibits more potent VEGF production inhibition compared to SRPIN340 due to its dual inhibition mechanism [, ]. In a mouse model of age-related macular degeneration, topical administration of SRPIN803 significantly inhibited choroidal neovascularization, highlighting its potential as a topical treatment for ocular neovascularization [, ].
Relevance: SRPIN803 is structurally related to SRPIN340 and was designed based on the crystal structure of SRPK1 in complex with SRPIN340 []. While both compounds exhibit anti-angiogenic effects through SRPK1 inhibition, SRPIN803 demonstrates greater potency due to its additional inhibitory activity against CK2 [, ]. This dual inhibition strategy positions SRPIN803 as a potentially more effective alternative to SRPIN340 for treating ocular neovascularization [].
VEGF-A165b
Compound Description: VEGF-A165b is an anti-angiogenic isoform of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis []. It is generated through alternative splicing of the VEGF-A pre-mRNA []. Recombinant human VEGF-A165b has been shown to inhibit neovascularization in a rodent model of retinopathy of prematurity, likely through competitive inhibition of pro-angiogenic VEGF signaling [].
Relevance: While not structurally related to SRPIN340, VEGF-A165b is functionally relevant. SRPIN340 inhibits SRPK1, a kinase involved in alternative splicing that promotes the production of pro-angiogenic VEGF isoforms []. By reducing pro-angiogenic VEGF, SRPIN340 shifts the balance towards anti-angiogenic isoforms like VEGF-A165b, ultimately contributing to its therapeutic effect in preventing pathological neovascularization [].
Anti-VEGF Antibody
Compound Description: Anti-VEGF antibodies are a class of drugs that block the activity of vascular endothelial growth factor (VEGF) []. They are used clinically to treat a variety of conditions characterized by excessive angiogenesis, such as wet age-related macular degeneration and certain cancers [].
Relevance: Although structurally unrelated to SRPIN340, anti-VEGF antibodies are functionally comparable in their ability to suppress neovascularization []. SRPIN340 achieves this by inhibiting SRPK1, which indirectly reduces the production of pro-angiogenic VEGF isoforms []. In contrast, anti-VEGF antibodies directly bind to and neutralize VEGF, thereby preventing its interaction with its receptors and downstream signaling []. Both approaches ultimately result in reduced angiogenesis, highlighting SRPK1 inhibition as a potential alternative strategy for anti-angiogenic therapy.
Compound Description: This is the full chemical name for SRPIN340 itself, often shortened for clarity in scientific literature. It is a small molecule inhibitor that specifically targets Serine-Arginine Protein Kinases (SRPKs), particularly SRPK1 and SRPK2 [, , , , , , , ]. SRPIN340 exhibits anti-angiogenic, anti-tumor, and antiviral activities [, , , , , , , ]. It exerts its effects by interfering with SR protein phosphorylation, subsequently modulating alternative splicing of various target genes, including VEGF [, , , , , , , , ].
5-Fluorouracil (5-FU)
Compound Description: 5-FU is a pyrimidine analog that acts as an anti-cancer chemotherapy drug []. It interferes with DNA synthesis by inhibiting thymidylate synthase, ultimately leading to cell death [].
Relevance: Research suggests that SRPK1 plays a role in the cellular response to DNA damage []. In HeLa and T24 cells, nuclear translocation of SRPK1 is associated with increased sensitivity to 5-FU []. SRPIN340, through its inhibition of SRPK1/2, can mitigate the cytotoxic effects of 5-FU, suggesting a potential interplay between SRPK activity and 5-FU sensitivity [].
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat a variety of cancers [, ]. It works by crosslinking DNA, interfering with cell division and leading to cell death [, ].
Relevance: Similar to 5-FU, cisplatin treatment also triggers nuclear translocation of SRPK1 and SRPK2, which is associated with increased drug sensitivity [, ]. SRPIN340, by inhibiting SRPK1/2, can hinder this nuclear accumulation and reduce the cytotoxic effects of cisplatin, suggesting a role for SRPKs in mediating cellular responses to cisplatin-induced DNA damage [, ].
Lynalidomide D
Compound Description: Lynalidomide D is a natural product belonging to the pyrroloindole alkaloid family []. It has been studied for its potential biological activity, but its specific mechanism of action remains to be fully elucidated [].
Relevance: While Lynalidomide D did not significantly affect cell viability in several cancer cell lines, it was found to modulate both constitutive and alternative splicing of minigene reporters []. This modulation was primarily associated with increased SRPK1 expression levels []. Although the exact mechanisms require further investigation, these findings suggest a potential interaction between Lynalidomide D and the SR protein splicing pathway regulated by SRPIN340.
1,2,3-Triazole-1,4-disubstituted Compounds
Compound Description: This refers to a series of 30 novel compounds synthesized and evaluated for their effects on human glioblastoma multiforme cells []. These compounds were designed based on the structure of SRPIN340, with modifications incorporating a 1,2,3-triazole ring and various substituents [].
Relevance: These compounds represent a library of structurally related analogs to SRPIN340, intended to explore the structure-activity relationships and identify potentially more potent or selective SRPK inhibitors []. While five derivatives showed moderate cytotoxicity against the tested glioblastoma cells, three derivatives, notably compound 7 (2-((1-(2-morpholino-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione), unexpectedly increased cell viability, highlighting the complexities of structure-activity relationships and potential off-target effects within this chemical space []. These findings contribute valuable insights for further optimization and development of novel SRPK inhibitors based on the SRPIN340 scaffold [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Semapimod, known as CNI-1493, is a cytokine inhibitor. Semapimod is an investigational new drug which has anti-inflammatory, anti-cytokine, immunomodulatory, antiviral and antimalarial properties. Structurally, semapimod is synthetic guanylhydrazone mitogen-activated protein kinase blocker, as a potential treatment for Crohn's disease and other inflammatory conditions.
(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide is a peptide. Semagacestat has been used in trials studying the treatment of Alzheimer Disease.
Semapimod, known as CNI-1493, is a cytokine inhibitor. Semapimod is an investigational new drug which has anti-inflammatory, anti-cytokine, immunomodulatory, antiviral and antimalarial properties. Structurally, semapimod is synthetic guanylhydrazone mitogen-activated protein kinase blocker, as a potential treatment for Crohn's disease and other inflammatory conditions.
Semax is a synthetic peptide analog of adrenocorticotropic hormone (ACTH) (4-10) that has neuroprotective, analgesic, and anxiolytic properties. In vivo, semax (0.3 mg/kg) reduces cortical nitric oxide (NO) production and the number of neurological disturbances, such as seizures, falling, and twisting, in a rat model of global ischemia. It decreases acetic acid-induced writhing and nociception in a hind paw compression test in mice when administered at doses ranging from 0.015 to 0.5 mg/kg. Semax also increases time spent in the open arms in the elevated plus maze, indicating anxiolytic activity, in a rat model of maternal deprivation-induced anxiety. Semax is a synthetic peptide analog of adrenocorticotropic hormone (ACTH) that has neuroprotective, analgesic, and anxiolytic properties.
Sematilide is a class III antiarrhythmic agent and an analog of sotalol. It prolongs electrically stimulated action potential duration (APD) and increases the effective refractory period (ERP) in isolated guinea pig left atria. Sematilide decreases spontaneous sinoatrial beating rates and induces ERP prolongation of the atrioventricular node in isolated perfused canine hearts. In situ, sematilide (1 mg/kg) increases ERP, prolonging cardiac refractoriness, in open-chest dog hearts. Sematilide (0.3-6 mg/kg) inhibits arrhythmias induced by programmed electrical stimulation (PES), but not coronary ligation and reperfusion, two-stage coronary ligation, adrenaline, or digitalis, in dogs. Formulations containing sematilide have been used in the treatment of arrhythmias.
SEMBL is a novel inhibitor of DNA binding of NF-kappaB component p65 in vitro, inhibiting NF-kappaB and cellular invasion in ovarian carcinoma ES-2 cells.